3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

CYP450 inhibition Drug-drug interaction Medicinal chemistry

Procure 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (CAS 1021245-75-9) for your CYP inhibition assay protocols and lead optimization campaigns. Its 4-butoxyphenyl substituent ensures a distinct lipophilic balance (LogP 3.10) for superior membrane permeability and target engagement, making it a privileged scaffold for CNS and kinase programs. With moderate CYP1A2 inhibition (IC50 2.55 μM) and selectivity over CYP2C9/2D6, this 95% pure isoxazole is an ideal benchmarking tool for DDI assessments. Order now.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1021245-75-9
Cat. No. B1372558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
CAS1021245-75-9
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NOC(=C2)N
InChIInChI=1S/C13H16N2O2/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-13(14)17-15-12/h4-7,9H,2-3,8,14H2,1H3
InChIKeyFXUHTGXQSPUYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine CAS 1021245-75-9 | Procurement-Grade Isoxazole Scaffold for Medicinal Chemistry


3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (CAS 1021245-75-9) is a substituted isoxazole derivative with the molecular formula C₁₃H₁₆N₂O₂ and molecular weight of 232.28 g/mol . The compound features a 4-butoxyphenyl group at the 3-position and a primary amine at the 5-position of the 1,2-oxazole ring . This heterocyclic scaffold belongs to a class of compounds recognized for their utility in medicinal chemistry, particularly as kinase inhibitors and cytochrome P450 modulators [1].

Why 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Cannot Be Substituted by Common Isoxazole Analogs


Generic substitution of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine with structurally simpler isoxazole amines (e.g., 3-phenyl-1,2-oxazol-5-amine or 3-(4-methoxyphenyl)-1,2-oxazol-5-amine) is inadvisable due to fundamental differences in physicochemical properties and biological interaction profiles. The 4-butoxyphenyl substituent imparts a distinct lipophilic-hydrophilic balance that directly influences membrane permeability, target engagement, and metabolic stability—parameters that are not maintained by analogs lacking this extended alkoxy chain . Furthermore, available CYP inhibition data for closely related isoxazole compounds demonstrate that even minor structural modifications can yield orders-of-magnitude differences in enzyme inhibition potency, underscoring that in-class compounds are not functionally interchangeable [1].

Quantitative Differentiation Evidence for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine


CYP1A2 Inhibition Profile: Moderate Potency with Distinct Isoform Selectivity

The 4-butoxyphenyl-substituted isoxazole scaffold demonstrates moderate inhibition of cytochrome P450 1A2 with an IC₅₀ of 2.55 μM, while exhibiting substantially weaker inhibition of CYP2C9 (IC₅₀ = 43.3 μM) and CYP2D6 (IC₅₀ = 85.5 μM) [1]. This selectivity profile differs from that reported for unsubstituted or methoxy-substituted isoxazole amines, which often display broader, less predictable CYP inhibition patterns [2].

CYP450 inhibition Drug-drug interaction Medicinal chemistry

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Isoxazole Amines

The 4-butoxyphenyl substitution increases the calculated partition coefficient (LogP) to 3.10, compared to 2.51 for the unsubstituted 3-phenyl-1,2-oxazol-5-amine [1]. This ~0.6 LogP unit increase translates to approximately a 4-fold higher predicted octanol-water partition, which may enhance passive membrane diffusion. Concurrently, the topological polar surface area (TPSA) increases from 52.05 Ų (unsubstituted) to 61.28 Ų , maintaining a favorable balance between permeability and aqueous solubility.

Lipophilicity Membrane permeability ADME prediction

Commercial Purity Specification: 95% Minimum vs. Industry Benchmark

Commercial suppliers of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine consistently specify a minimum purity of 95% . This specification exceeds the 90–93% purity commonly encountered for custom-synthesized isoxazole amines at the gram scale and is comparable to the ≥98% specification available for more established analogs like 3-(4-methoxyphenyl)-1,2-oxazol-5-amine .

Chemical purity Quality control Reproducible research

Storage Stability Requirements: Refrigerated (2–8°C) vs. Ambient Storage Isoxazoles

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine requires refrigerated storage (2–8°C) under sealed, dry conditions to maintain long-term stability . In contrast, unsubstituted 3-phenyl-1,2-oxazol-5-amine and many simple isoxazole amines are typically shipped and stored at room temperature . This differential storage requirement reflects the enhanced reactivity or hydrolytic sensitivity conferred by the 4-butoxy substituent.

Compound stability Storage conditions Inventory management

Hazard Classification: GHS05/GHS07 Corrosive/Irritant vs. Unsubstituted Isoxazole Amines

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine carries GHS hazard classifications GHS05 (Corrosive) and GHS07 (Harmful/Irritant), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . By comparison, unsubstituted 3-phenyl-1,2-oxazol-5-amine is classified only as GHS07 with a single hazard statement (H302) .

Chemical safety Hazard communication EHS compliance

Molecular Weight and Rotatable Bond Count: Implications for Lead Optimization

With a molecular weight of 232.28 g/mol and 5 rotatable bonds, 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine occupies a favorable position in fragment-to-lead chemical space . In comparison, the unsubstituted analog (MW 160.17; 1 rotatable bond) offers less conformational flexibility and lower lipophilicity, while larger bis-aryl isoxazoles often exceed MW 350 and fall outside preferred lead-like ranges [1].

Lead-likeness Fragment-based drug discovery Medicinal chemistry optimization

Evidence-Based Application Scenarios for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Procurement


CYP1A2-Mediated Drug-Drug Interaction (DDI) Liability Screening

The compound's moderate CYP1A2 inhibition (IC₅₀ = 2.55 μM) and favorable selectivity over CYP2C9/2D6 make it a suitable tool compound for establishing CYP inhibition assay protocols and for benchmarking new chemical entities during lead optimization DDI assessment [1].

Medicinal Chemistry Campaigns Requiring Enhanced Membrane Permeability

The increased LogP (3.10) relative to unsubstituted isoxazole amines, combined with a moderate TPSA (61.28 Ų), positions this compound as a privileged scaffold for programs targeting intracellular enzymes or CNS-penetrant small molecules where passive diffusion is critical .

Fragment-to-Lead Optimization Requiring Defined Lead-Like Properties

With a molecular weight of 232 g/mol and 5 rotatable bonds, this compound resides within established lead-likeness boundaries, providing a chemically tractable starting point for SAR exploration without the need for extensive property optimization .

Laboratory Procurement Requiring Defined Hazard and Storage Planning

The GHS05/GHS07 classification and refrigerated storage requirement (2–8°C) necessitate specific EHS protocols and cold-chain logistics . This scenario is relevant for facilities that maintain controlled-temperature storage and have established chemical hygiene plans for corrosive substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.